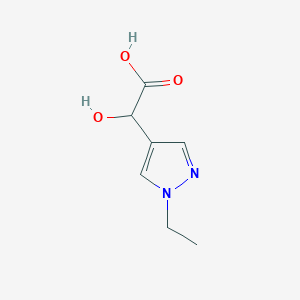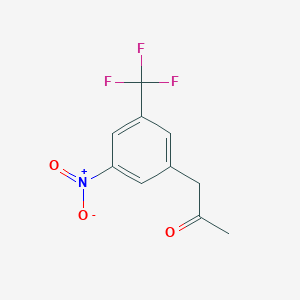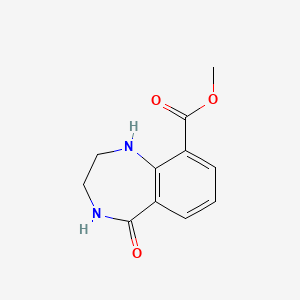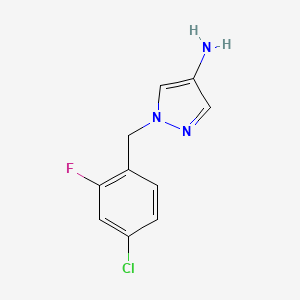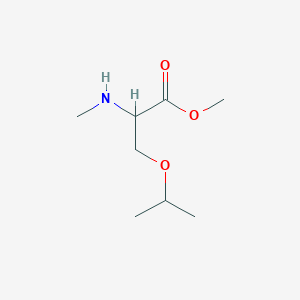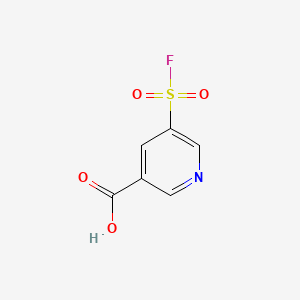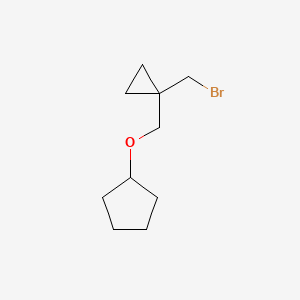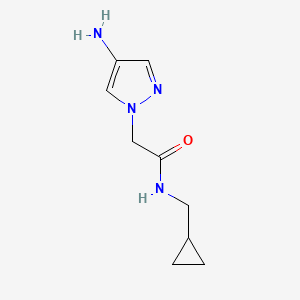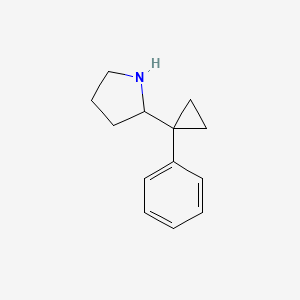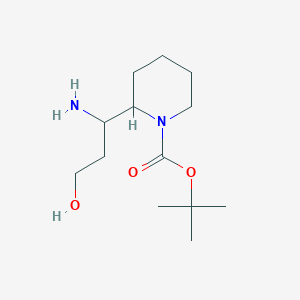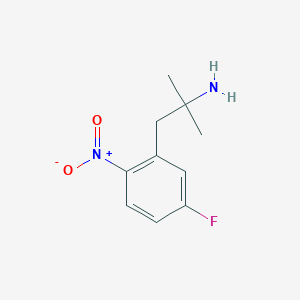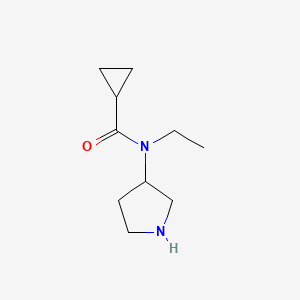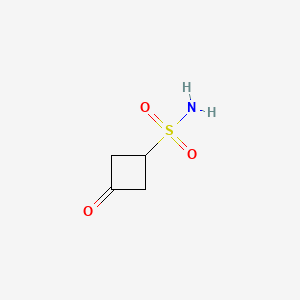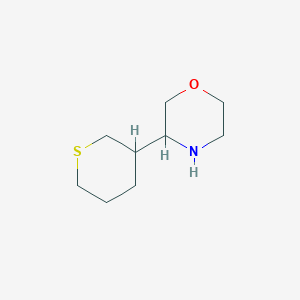
N-(8-bromo-2,3,4,5-tetrahydro-1-benzoxepin-4-ylidene)hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(8-bromo-2,3,4,5-tetrahydro-1-benzoxepin-4-ylidene)hydroxylamine is a chemical compound with the molecular formula C10H10BrNO2 and a molecular weight of 256.1 g/mol It is known for its unique structure, which includes a bromine atom and a benzoxepine ring
Preparation Methods
. The reaction conditions often include the use of bromine or bromine-containing reagents under controlled temperatures and inert atmospheres to ensure the desired product’s formation. Industrial production methods may involve scaling up these reactions with optimized conditions to achieve higher yields and purity.
Chemical Reactions Analysis
N-(8-bromo-2,3,4,5-tetrahydro-1-benzoxepin-4-ylidene)hydroxylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the nitroso group to an amine, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
N-(8-bromo-2,3,4,5-tetrahydro-1-benzoxepin-4-ylidene)hydroxylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme interactions and biochemical pathways.
Industry: It is employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(8-bromo-2,3,4,5-tetrahydro-1-benzoxepin-4-ylidene)hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and nitroso group play crucial roles in its binding affinity and reactivity. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects .
Comparison with Similar Compounds
N-(8-bromo-2,3,4,5-tetrahydro-1-benzoxepin-4-ylidene)hydroxylamine can be compared with other similar compounds, such as:
8-bromo-2,3,4,5-tetrahydro-1-benzoxepin-4-one: This compound shares a similar benzoxepine ring structure but lacks the nitroso group, making it less reactive in certain chemical reactions.
4-bromo-N-((2E)-3-(2-oxo-2-phenylethyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidene)benzamide: This compound has a different core structure but also contains a bromine atom, allowing for comparisons in reactivity and applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H10BrNO2 |
|---|---|
Molecular Weight |
256.10 g/mol |
IUPAC Name |
(NE)-N-(8-bromo-3,5-dihydro-2H-1-benzoxepin-4-ylidene)hydroxylamine |
InChI |
InChI=1S/C10H10BrNO2/c11-8-2-1-7-5-9(12-13)3-4-14-10(7)6-8/h1-2,6,13H,3-5H2/b12-9- |
InChI Key |
FBEYLZLUSGOGJN-XFXZXTDPSA-N |
Isomeric SMILES |
C\1COC2=C(C/C1=N\O)C=CC(=C2)Br |
Canonical SMILES |
C1COC2=C(CC1=NO)C=CC(=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


